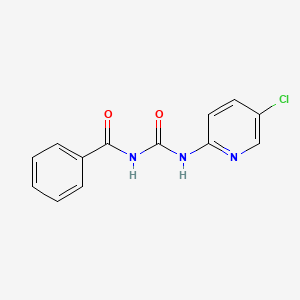

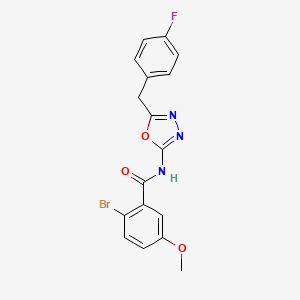

N-((5-chloropyridin-2-yl)carbamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a similar compound, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, has been reported . The synthesis involved the reaction of 2-chlorobenzoyl chloride with KSCN in acetone . A similar method might be applicable to the synthesis of “N-((5-chloropyridin-2-yl)carbamoyl)benzamide”. Another study reported the use of a bimetallic metal–organic framework Fe2Ni-BDC as a catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide .Aplicaciones Científicas De Investigación

Chiral Building Blocks for Pharmaceuticals

The compound has been utilized as a chiral building block in the synthesis of pharmaceuticals. Chiral compounds are essential for creating medicines that are more effective and have fewer side effects. The ability to create optically-active forms of such compounds, like 3-pyrrolidinol derivatives, is crucial in drug development .

Biological Transformation

Biological transformation using microorganisms like Aspergillus sp. has been applied to hydroxylate 1-benzoylpyrrolidine, yielding optically-active derivatives. This process is significant for the preparation of chiral alcohols, which are valuable intermediates in organic synthesis .

Chemical Synthesis Optimization

Researchers have proposed efficient synthetic processes for optically-active derivatives based on the combination of regioselective microbial hydroxylation and stereoselective enzymatic esterification. This optimization is vital for reducing the steps and costs associated with chemical synthesis .

Enantiomeric Excess Improvement

The compound serves as a starting material in processes designed to improve the enantiomeric excess (ee) of chiral substances. High ee values are desirable in pharmaceuticals to ensure the desired biological activity and reduce unwanted isomeric impurities .

Industrial Scale-up Potential

The methodologies developed using this compound have potential for scale-up in industrial settings. The ability to produce chiral compounds on a large scale is beneficial for meeting the demands of pharmaceutical production and reducing manufacturing costs .

Mecanismo De Acción

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in oxidative stress and neuroprotection .

Pharmacokinetics

It’s worth noting that similar compounds have been found to comply with lipinski’s rule of five, suggesting good bioavailability .

Result of Action

Related compounds have shown potential anti-parkinsonian and anti-fibrotic activities .

Propiedades

IUPAC Name |

N-[(5-chloropyridin-2-yl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNKJJRJLSRDLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49819488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)

![1-(4-Thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2781391.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2781403.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide](/img/structure/B2781405.png)